Cyclobutyl(4-fluorophenyl)methanamine hydrochloride
Overview
Description
Cyclobutyl(4-fluorophenyl)methanamine hydrochloride is a chemical compound with significant applications in scientific research and industry. It is known for its unique structure, which includes a cyclobutyl group attached to a fluorophenyl ring and an amine group, forming a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclobutyl(4-fluorophenyl)methanone as the starting material.
Reduction Process: The ketone group is reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Production: this compound is often produced in batch reactors, where precise control over reaction conditions ensures high purity and yield.
Purification: The compound is purified through recrystallization or other suitable methods to achieve the desired quality for industrial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the compound back to its ketone form or other reduced derivatives.
Substitution: Substitution reactions can occur at the fluorophenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Various electrophiles and nucleophiles can be used to introduce different substituents.
Major Products Formed:
Oxidation Products: Nitro derivatives, carboxylic acids, and other oxidized forms.
Reduction Products: Cyclobutyl(4-fluorophenyl)methanone and other reduced derivatives.
Substitution Products: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Cyclobutyl(4-fluorophenyl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the synthesis of various drugs, including those targeting neurological disorders and inflammation.
Industry: The compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which Cyclobutyl(4-fluorophenyl)methanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate signaling pathways related to inflammation, neurotransmission, or other biological processes.
Comparison with Similar Compounds
Cyclobutyl(4-fluorophenyl)methanamine hydrochloride is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Cyclobutyl(4-fluorophenyl)methanone, Cyclobutyl(4-fluorophenyl)methanol, and other fluorophenyl derivatives.
Uniqueness: The presence of the amine group and the hydrochloride salt form distinguishes it from its counterparts, providing unique chemical and biological properties.
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Properties
IUPAC Name |
cyclobutyl-(4-fluorophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8;/h4-8,11H,1-3,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXVMKOMLIVGAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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